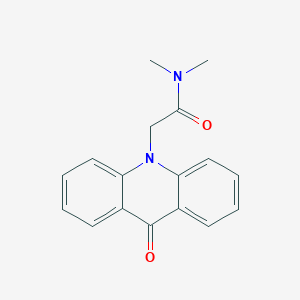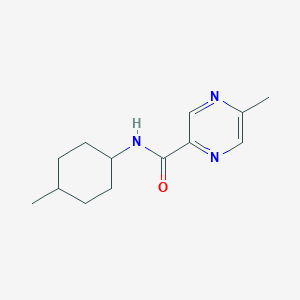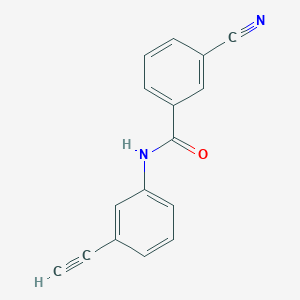
3-cyano-N-(3-ethynylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(3-ethynylphenyl)benzamide, also known as CEP-26401, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and is characterized by its unique chemical structure, which includes a cyano group and an ethynylphenyl moiety.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide is complex and involves multiple targets. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and mitogen-activated protein kinases. It also inhibits the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. This results in an increase in intracellular levels of these cyclic nucleotides, which can modulate various cellular processes such as inflammation, neurotransmitter release, and smooth muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to modulate neurotransmitter release in the central nervous system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. In addition, this compound has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyano-N-(3-ethynylphenyl)benzamide in lab experiments include its potent inhibitory activity against multiple targets, its unique chemical structure, and its potential applications in the field of medicinal chemistry. However, there are also some limitations to using this compound, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-cyano-N-(3-ethynylphenyl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and psychiatric disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify additional targets that may be modulated by this compound.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(3-ethynylphenyl)benzamide involves several steps, starting from the reaction of 3-ethynylphenylboronic acid with 3-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with an amine derivative, followed by a series of purification steps to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
3-cyano-N-(3-ethynylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been investigated for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate neurotransmitter release in the central nervous system.
Propriétés
IUPAC Name |
3-cyano-N-(3-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-12-5-4-8-15(10-12)18-16(19)14-7-3-6-13(9-14)11-17/h1,3-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPCQGNXMTYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
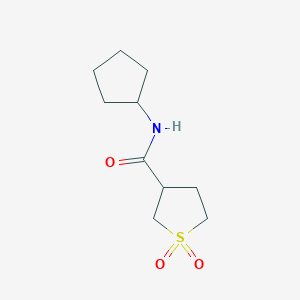
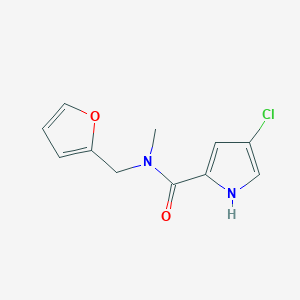

![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
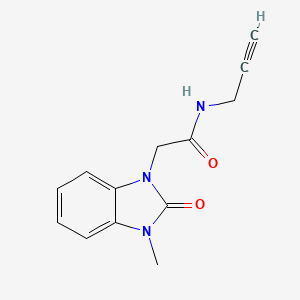
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)
